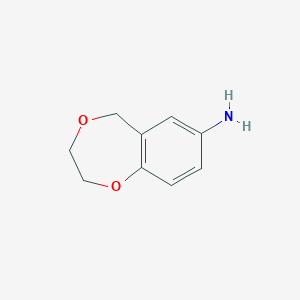

2,3-dihydro-5H-1,4-benzodioxepin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

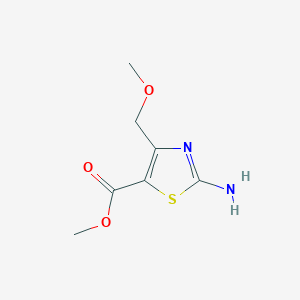

2,3-Dihydro-5H-1,4-benzodioxepin-7-amine, commonly referred to as DDB, is a synthetic compound with a range of applications in scientific research. DDB is a versatile molecule which can be used in a variety of lab experiments to study the biochemical and physiological effects of various compounds. DDB is a relatively new compound, first synthesized in the early 2000s, and has since become increasingly popular in research laboratories.

Scientific Research Applications

and the molecular formula is . In proteomics, it may be used to study protein interactions, modifications, and expression levels within cells or tissues.

Organic Synthesis

This compound serves as an important raw material and intermediate in organic synthesis . It can be involved in the synthesis of various organic molecules, potentially leading to the development of new drugs, plastics, and other materials.

Pharmaceutical Applications

In the pharmaceutical industry, 2,3-dihydro-5H-1,4-benzodioxepin-7-amine is a valuable intermediate. It may be used in the synthesis of therapeutic compounds, particularly those that might interact with the central nervous system due to the presence of the amine group .

Agrochemical Production

The compound’s role in agrochemical production is significant. It could be used to create pesticides or herbicides that help protect crops from pests and diseases, contributing to agricultural productivity .

Material Science

In material science, this compound could be explored for the development of new materials with unique properties, such as enhanced durability or biodegradability. Its solubility in water and organic solvents like ethanol and acetone makes it a versatile agent for various material science applications .

Environmental Science

2,3-dihydro-5H-1,4-benzodioxepin-7-amine: might be used in environmental science research to develop chemicals that can safely break down pollutants or to create sensors that detect environmental contaminants .

Biochemistry Research

As a biochemical tool, this compound could be used to probe the function of enzymes, receptors, and other proteins. It may help in understanding biochemical pathways and discovering new targets for drug development .

Pharmacology

In pharmacology, the compound’s applications include the development of new pharmacological agents. Its structure could be modified to enhance its interaction with biological targets, leading to the creation of new medications .

properties

IUPAC Name |

3,5-dihydro-2H-1,4-benzodioxepin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5H,3-4,6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPYABHZFAZDKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CO1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydro-5H-1,4-benzodioxepin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)